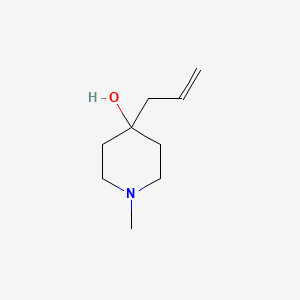

4-Allyl-1-methyl-4-piperidinol

Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Chemical Research

The piperidine scaffold, a six-membered heterocyclic ring containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. nist.govgoogle.com Its derivatives are integral to the development of therapeutic agents across numerous classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. nist.govgoogle.com The conformational flexibility of the piperidine ring, coupled with the ease of substitution at its various positions, allows for the fine-tuning of steric and electronic properties, making it a privileged structure in drug discovery. nist.gov Researchers continuously explore novel piperidine derivatives to unlock new biological activities and create more effective and selective drugs. nist.gov

Historical Context of 4-Allyl-1-methyl-4-piperidinol in Organic Synthesis and Academic Inquiry

The precursor, 1-methyl-4-piperidone (B142233), has been a known compound for a longer period, with its synthesis being a subject of academic study. wikipedia.org The exploration of reactions involving 1-methyl-4-piperidone with various nucleophiles, including organometallic reagents, laid the groundwork for the synthesis of a multitude of 4-substituted piperidinol derivatives. A PhD thesis from the University of Bath details the synthesis of the related compound, 1-methyl-3-allyl-4-piperidone, highlighting the academic interest in introducing allyl groups to the piperidine framework.

Current Research Landscape and Unexplored Avenues for this compound

The current research landscape for this compound itself appears to be limited, with a noticeable absence of dedicated studies on its specific biological activities or applications. Its existence is confirmed through its Chemical Abstracts Service (CAS) number, 15897-43-5, and its availability from commercial chemical suppliers. bldpharm.com This suggests that the compound is primarily utilized as a chemical intermediate or a building block in the synthesis of more complex molecules.

The unexplored avenues for this compound are therefore vast. A systematic investigation into its pharmacological properties could reveal potential applications. For instance, many 4-substituted piperidinols serve as precursors to analgesic compounds. acs.org Furthermore, the reactivity of the allyl group and the hydroxyl group could be exploited for the synthesis of novel, structurally diverse piperidine derivatives.

Overview of Major Academic Research Themes Related to this compound

Given the limited direct research on this compound, the major academic research themes related to it are inferred from studies on analogous compounds. These themes primarily revolve around:

Synthetic Methodology: The development of efficient and stereoselective methods for the synthesis of 4-substituted piperidines remains a key area of research. This includes the optimization of Grignard reactions with piperidones and the exploration of alternative synthetic routes. nih.gov

Medicinal Chemistry: The design and synthesis of novel piperidine-based compounds with potential therapeutic applications is a dominant theme. Research often focuses on establishing structure-activity relationships (SAR) to guide the development of potent and selective drug candidates.

Stereochemistry: The stereochemical configuration of substituents on the piperidine ring can have a profound impact on biological activity. Consequently, the stereoselective synthesis and characterization of piperidine derivatives are of significant academic interest.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 15897-43-5 bldpharm.com |

| Molecular Formula | C₉H₁₇NO |

| Molecular Weight | 155.24 g/mol |

| IUPAC Name | 4-allyl-1-methylpiperidin-4-ol |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-prop-2-enylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-3-4-9(11)5-7-10(2)8-6-9/h3,11H,1,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDSVBJDUGHBMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Allyl 1 Methyl 4 Piperidinol and Its Analogues

Retrosynthetic Analysis of 4-Allyl-1-methyl-4-piperidinol

A retrosynthetic analysis of this compound reveals a straightforward and logical approach to its synthesis. The target molecule can be disconnected at the carbon-carbon bond between the piperidine (B6355638) ring and the allyl group. This disconnection points to a nucleophilic addition of an allyl organometallic reagent to a suitable ketone precursor. The most common and practical precursor for this transformation is 1-methyl-4-piperidone (B142233). This ketone is commercially available or can be synthesized through various established methods. chemicalbook.comwikipedia.org The retrosynthetic strategy highlights the key bond formation and simplifies the planning of the synthetic route.

Scheme 1: Retrosynthetic Analysis of this compound

Classical Synthetic Routes to this compound

The classical synthesis of this compound predominantly relies on the Grignard reaction, a well-established and versatile method for forming carbon-carbon bonds. mnstate.eduorganic-chemistry.org

Multi-Step Conversions and Precursor Chemistry

The primary precursor for the classical synthesis is 1-methyl-4-piperidone. chemicalbook.comwikipedia.org This ketone can be prepared through several routes, including the Dieckmann cyclization of a diester followed by hydrolysis and decarboxylation, or a one-pot reaction involving methylamine, formaldehyde, and ethyl acetonedicarboxylate. wikipedia.org

Once 1-methyl-4-piperidone is obtained, the key step is the nucleophilic addition of an allyl Grignard reagent, typically allylmagnesium bromide, to the carbonyl group. mnstate.eduorganic-chemistry.org This reaction forms the tertiary alcohol, this compound. The Grignard reagent is prepared by reacting allyl bromide with magnesium metal in an anhydrous ether solvent. sigmaaldrich.com The reaction is highly effective, providing the desired product in good yields.

Table 1: Key Reactions in the Classical Synthesis of this compound

| Step | Reactants | Reagents | Product |

| 1 | Diethyl 1,3-acetonedicarboxylate, Methylamine, Formaldehyde | - | 1-Methyl-3-carbethoxy-4-piperidone |

| 2 | 1-Methyl-3-carbethoxy-4-piperidone | HCl, H₂O, Heat | 1-Methyl-4-piperidone |

| 3 | 1-Methyl-4-piperidone, Allyl bromide | Mg, Anhydrous ether | This compound |

Optimization of Reaction Conditions and Yields

The optimization of the Grignard reaction is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include the reaction temperature, the solvent, and the equivalents of the Grignard reagent. Anhydrous conditions are paramount, as Grignard reagents are highly reactive towards protic solvents like water. sigmaaldrich.com The use of freshly prepared Grignard reagent and careful control of the reaction temperature, often starting at low temperatures and gradually warming to room temperature, can significantly improve the outcome. organic-chemistry.org Studies on similar syntheses have shown that varying reagent equivalents can impact yield. google.com

Modern and Stereoselective Approaches to this compound Derivatives

Modern synthetic methods offer more sophisticated and stereocontrolled routes to piperidinol derivatives, including analogues of this compound. These approaches often utilize transition metal catalysis and focus on achieving high levels of stereoselectivity.

Catalytic Strategies for Piperidinol Synthesis (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex piperidine derivatives. bohrium.comrsc.org These methods include cross-coupling reactions and cyclization strategies. For instance, palladium-catalyzed N-allylation of 4-substituted-2,2,6,6-tetraalkylpiperidines using an allylic carbonate as the allylating agent has been shown to be effective, achieving yields up to 85%. google.com While this specific example leads to an N-allyl derivative, the underlying principles of palladium catalysis can be adapted for the synthesis of C-allyl derivatives. Palladium-catalyzed aerobic alkenylhydroxylation cyclization of allenamides is another modern approach to synthesize piperidinol derivatives with excellent regioselectivity. researchgate.net

Table 2: Examples of Palladium-Catalyzed Reactions for Piperidine Synthesis

| Reaction Type | Catalyst | Substrates | Product Type | Reference |

| N-allylation | PdCl₂ | 2,2,6,6-tetramethyl-piperidin-4-ol, diallyl carbonate | 1-allyl-2,2,6,6-tetramethyl-piperidin-4-ol | google.com |

| Alkenylhydroxylation Cyclization | Palladium/AgF | Allenamides | Piperidinol derivatives | bohrium.comresearchgate.net |

| [4+2] Cycloaddition | Palladium catalyst | Amido-tethered allylic carbonates, oxazol-5-(4H)-ones | Piperidine derivatives | rsc.org |

Application of Green Chemistry Principles in Piperidinol Synthesis

The application of green chemistry principles to the synthesis of piperidinols and their precursors is an area of growing interest, driven by the need for more sustainable and environmentally benign chemical processes. yale.edusigmaaldrich.com These principles aim to reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com Key aspects of green chemistry relevant to piperidinol synthesis include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts is a fundamental principle. yale.edusigmaaldrich.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comacs.org For instance, reactions with high atom economy, such as certain cycloadditions, are preferable to those that generate significant waste. acs.org

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or replaced with safer alternatives. yale.edusigmaaldrich.com Research into performing reactions in water or using solvent-free conditions is a key area of focus. researchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce the environmental and economic impact of a chemical process. yale.eduacs.org

Use of Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are used in smaller quantities and can be recycled. yale.edusigmaaldrich.com The development of highly selective and efficient catalysts is crucial for green synthesis.

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. sigmaaldrich.comacs.org

An example of a greener approach in the synthesis of N-substituted piperidones, which are precursors to piperidinols, involves a one-pot, three-component reaction of anilines, aromatic aldehydes, and β-keto esters catalyzed by zirconium tetrachloride. This method offers advantages over classical approaches like the Dieckman condensation. researchgate.net

Preparation of Functionalized 4-Piperidinol and 4-Piperidone (B1582916) Scaffolds

The piperidine ring is a common motif in many biologically active compounds. kcl.ac.uk The ability to functionalize and diversify this scaffold is therefore of significant interest in medicinal chemistry.

Strategies for Diversification at the Piperidine Ring

Various strategies have been developed to introduce a wide range of substituents onto the piperidine ring, leading to libraries of compounds with diverse shapes and functionalities. nih.govacs.org These strategies are crucial for exploring the structure-activity relationships of piperidine-based compounds.

One approach involves leveraging 1,3-allylic strain to control the stereochemistry of the final products. This strategy has been used to create libraries of substituted 2-arylpiperidines with predictable conformations. nih.gov By controlling the regioselective opening of epoxide intermediates, a diverse range of scaffolds can be generated. nih.gov

Another powerful technique is the deconstruction-reconstruction of the pyridine (B92270) ring. acs.org This method allows for the synthesis of N-(hetero)arylpiperidines by opening the pyridine ring to form a Zincke imine intermediate, which is then ring-closed with a variety of anilines. acs.orgchemrxiv.org This approach is amenable to high-throughput experimentation, enabling the rapid generation of diverse piperidine libraries. acs.orgchemrxiv.org

Multicomponent reactions offer an efficient way to assemble complex piperidine scaffolds from simple starting materials in a single step. mdpi.comresearchgate.net For example, a four-component reaction involving an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile can be used to synthesize highly functionalized piperidones. researchgate.net

Furthermore, intramolecular cyclization reactions are a cornerstone of piperidine synthesis. mdpi.com These can include metal-catalyzed cyclizations, aza-Michael reactions, and electrophilic cyclizations, providing access to a wide array of substituted piperidines. mdpi.com The choice of starting material and reaction conditions dictates the substitution pattern and stereochemistry of the final product. rsc.org

Recent advances have also explored the oxidative ring-opening of N-acyl piperidines to form linear aldehydes or carboxylic acids, which can then be further functionalized. This strategy allows for the skeletal diversification of the piperidine core. acs.org

Synthesis of 4-Piperidone Intermediates for this compound Derivatization

The synthesis of 4-piperidone intermediates is a critical step in the preparation of this compound and its derivatives. A variety of methods exist for the construction of the 4-piperidone core.

A common and classical approach involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation. dtic.mil For instance, N-benzyl-4-piperidone can be synthesized from benzylamine (B48309) and ethyl acrylate (B77674) through a series of steps including addition, cyclization, and decarboxylation. google.com However, this method can have poor atom economy. google.com

More direct methods include the ring-closing reaction of a primary amine with 1,5-dichloro-3-pentanone. google.com This approach allows for the one-step synthesis of N-substituted-4-piperidones.

Another strategy is the aza-Michael reaction , which can be used to form the piperidine ring. For example, a one-pot oxidation-cyclization of divinyl ketones with a primary amine can yield N-substituted 4-piperidones. kcl.ac.uk

The reduction of N-acyl-2,3-dihydro-4-pyridones is another route to 4-piperidones. While catalytic hydrogenation can lead to over-reduction, the use of zinc and acetic acid provides a mild and inexpensive method for this transformation. organic-chemistry.org

The following table summarizes some of the key synthetic strategies for preparing 4-piperidone intermediates:

| Synthetic Strategy | Key Reagents/Intermediates | Advantages | Disadvantages/Considerations | Reference(s) |

| Dieckmann Condensation | Diester, Base | Well-established method | Poor atom economy, multi-step | dtic.milgoogle.com |

| Ring-Closing Reaction | Primary amine, 1,5-dichloro-3-pentanone | Direct, one-step synthesis | Availability of starting materials | google.com |

| Aza-Michael Reaction | Divinyl ketone, Primary amine | Atom-efficient | Potential for side reactions | kcl.ac.uk |

| Reduction of Dihydropyridones | N-acyl-2,3-dihydro-4-pyridone, Zn/AcOH | Mild conditions, inexpensive | Requires pre-functionalized starting material | organic-chemistry.org |

| Three-Component Coupling | Aldehyde, Alkyne, 4-piperidone hydrochloride | Enantioselective, builds complexity quickly | Requires specific catalysts | organic-chemistry.org |

Once the 4-piperidone intermediate is synthesized, the final step to obtain a 4-piperidinol derivative is the addition of an appropriate organometallic reagent (e.g., an allyl Grignard reagent) to the ketone, followed by workup. The N-substituent can be introduced at various stages of the synthesis, either before or after the formation of the piperidone ring.

Chemical Reactivity and Transformation Studies of 4 Allyl 1 Methyl 4 Piperidinol

Reactions Involving the Allyl Moiety

The allyl group is a versatile functional handle, and its reactivity in 4-Allyl-1-methyl-4-piperidinol is centered on the π-bond. This enables transformations that can modify the carbon skeleton or introduce new functional groups.

Hydrogenation: The double bond of the allyl group is susceptible to catalytic hydrogenation. This reaction typically proceeds smoothly to yield the corresponding saturated propyl-substituted piperidinol. The process involves the addition of hydrogen across the double bond, converting the allyl group into a propyl group. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. This transformation is highly efficient for saturating the double bond without affecting the tertiary alcohol or the N-methylpiperidine ring.

Interactive Data Table: Catalytic Hydrogenation of this compound

This table outlines typical catalysts and expected outcomes for the hydrogenation of the allyl group.

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Expected Product |

|---|---|---|---|---|

| 10% Pd/C | Ethanol | 1-4 | 25 | 1-Methyl-4-propyl-4-piperidinol |

| PtO₂ (Adam's catalyst) | Ethyl Acetate | 1-4 | 25 | 1-Methyl-4-propyl-4-piperidinol |

Epoxidation: The double bond of the allyl group can be converted to an epoxide using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation. The reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond, forming a three-membered oxirane ring. The product of this reaction would be 4-((oxiran-2-yl)methyl)-1-methyl-piperidin-4-ol. The epoxidation of allylic ammonium (B1175870) salts with reagents like m-CPBA has been shown to be an effective process. researchgate.net The nitrogen atom in the piperidine (B6355638) ring might influence the stereoselectivity of the epoxidation, potentially directing the electrophilic reagent. Other reagents, such as hydrogen peroxide in the presence of a metal catalyst, can also be used. organic-chemistry.org

The structure of this compound, being an allylic alcohol, is a precursor for the Claisen rearrangement, provided it is first converted into an allyl vinyl ether. The Claisen rearrangement is a powerful organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that forms a new carbon-carbon bond. wikipedia.org

To initiate this pathway, the hydroxyl group of this compound would first need to react with a vinyl ether (e.g., ethyl vinyl ether) under acid catalysis to form the key intermediate, an allyl vinyl ether. Subsequent heating of this intermediate would trigger the rearrangement, leading to a γ,δ-unsaturated aldehyde or ketone. organic-chemistry.org The reaction proceeds through a concerted, cyclic transition state. organic-chemistry.orgwikipedia.org Given the quaternary carbon at the C4 position, the rearrangement would result in the formation of a spirocyclic intermediate which would then open to a larger ring system or rearrange to a stable aldehyde product attached to the piperidine ring. The classic Claisen rearrangement requires thermal conditions, often above 100°C, though Lewis acid catalysis can facilitate the reaction at lower temperatures. organic-chemistry.orgprinceton.edu

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Allyl 1 Methyl 4 Piperidinol

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

A published mass spectrum (electron ionization or other methods) for 4-Allyl-1-methyl-4-piperidinol could not be located. Therefore, confirmation of its molecular formula (C₉H₁₇NO) and an analysis of its specific fragmentation pattern under mass spectrometric conditions cannot be provided. While fragmentation of similar piperidine (B6355638) structures and allyl-containing compounds is documented, a direct analysis of the title compound is not available.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

No publicly available IR or Raman spectra for this compound could be retrieved. Such spectra would be essential for identifying characteristic vibrational modes, including the O-H stretch of the tertiary alcohol, the C=C stretch of the allyl group, and various C-H and C-N vibrations within the piperidine ring. Without this data, a detailed vibrational analysis is not possible.

X-ray Crystallography for Solid-State Structure and Stereochemical Determination

The search for a solved crystal structure of this compound in crystallographic databases yielded no results. X-ray crystallography is the definitive method for determining the solid-state conformation, bond lengths, bond angles, and intermolecular interactions. While crystal structures for other substituted piperidine derivatives exist, showing a common preference for a chair conformation, this specific data is unavailable for the title compound.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment of Chiral Derivatives

This compound is an achiral molecule and would therefore not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). These techniques are used to study chiral molecules. No literature was found pertaining to the synthesis and stereochemical assignment of chiral derivatives of this specific compound.

Computational Chemistry and Molecular Modeling of 4 Allyl 1 Methyl 4 Piperidinol

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of 4-Allyl-1-methyl-4-piperidinol. rsc.orgresearchgate.net These calculations provide a detailed understanding of the molecule's geometry, orbital energies, and charge distribution.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to optimize the molecular geometry of piperidine (B6355638) derivatives, yielding precise bond lengths and angles. rsc.org For this compound, these calculations would reveal the spatial arrangement of the allyl and methyl groups relative to the piperidinol ring.

Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and stability. nih.gov The HOMO-LUMO energy gap provides an indication of the molecule's chemical hardness and its susceptibility to chemical reactions. A smaller gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. nih.gov

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the piperidine ring and its substituents means that this compound can exist in multiple conformations. Conformational analysis is crucial for identifying the most stable, low-energy structures. This is often achieved by systematically rotating key dihedral angles and calculating the corresponding energy, thereby mapping the potential energy surface (PES).

For piperidine derivatives, the chair conformation is typically the most stable. However, the presence of substituents can lead to other low-energy conformers such as twist-boat or boat forms. The orientation of the allyl and methyl groups (axial vs. equatorial) significantly influences the conformational stability due to steric interactions. Computational methods can quantify the energy differences between these conformers, providing insights into their relative populations at equilibrium.

Table 2: Relative Energies of this compound Conformers (Hypothetical Data)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Chair (Allyl-eq, Methyl-eq) | 0.00 | C2-C3-C4-C5: 55.2 |

| Chair (Allyl-ax, Methyl-eq) | 2.5 | C2-C3-C4-C5: 54.8 |

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are powerful tools for predicting the reactivity of this compound and exploring potential reaction pathways. By analyzing the electronic properties calculated via DFT, such as the distribution of frontier molecular orbitals (HOMO and LUMO), one can identify the most likely sites for electrophilic and nucleophilic attack.

For example, the nitrogen atom's lone pair and the pi-bond of the allyl group are likely nucleophilic centers, while the hydroxyl proton could be susceptible to electrophilic attack. Reactivity indices, such as Fukui functions, can be calculated to provide a more quantitative measure of local reactivity.

Furthermore, computational chemistry can be used to model entire reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies for various potential transformations of this compound. This information is invaluable for understanding its chemical behavior and for designing synthetic routes.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations are employed to study the behavior of this compound in a condensed phase, such as in a solvent like water or an organic solvent. researchgate.net MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

These simulations can reveal how the solvent molecules arrange themselves around the solute and how hydrogen bonds are formed and broken. For this compound, MD simulations can elucidate the hydration shell around the hydroxyl and amine groups and the hydrophobic interactions of the allyl group. This information is critical for understanding its solubility and transport properties in biological systems. Properties such as the root-mean-square deviation (RMSD) and solvent-accessible surface area are analyzed to understand the molecule's conformational stability and interactions in a biological environment. researchgate.net

Ligand-Target Docking Studies for In Silico Pharmacological Screening

To explore the potential pharmacological applications of this compound, molecular docking studies are performed. nih.gov This in silico technique predicts the preferred orientation and binding affinity of the molecule when it interacts with a specific biological target, typically a protein receptor or an enzyme. nih.govnih.gov

The process involves generating a three-dimensional model of this compound and "docking" it into the binding site of a target protein. A scoring function is then used to estimate the strength of the interaction, providing a rank for the compound as a potential ligand. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. Such computational screening allows for the rapid evaluation of a compound against a panel of potential targets, prioritizing experimental testing. researchgate.net

Table 3: Hypothetical Docking Results for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Mu-opioid Receptor | -8.2 | ASP147, TYR326, HIS54 |

| Sigma-1 Receptor | -7.5 | GLU172, TYR103 |

Biological Activities and Pharmacological Target Interactions of 4 Allyl 1 Methyl 4 Piperidinol Derivatives in Vitro and in Silico Studies

Enzymatic Interactions and Metabolism (In Vitro/Enzymatic Studies)

The metabolism of piperidine (B6355638) derivatives is often mediated by monoamine oxidases (MAO), enzymes crucial for the metabolism of neurotransmitters. The structural features of 4-allyl-1-methyl-4-piperidinol derivatives influence their interaction with MAO-A and MAO-B.

Studies on cyclic tertiary allylamines have shown that they can be substrates for monoamine oxidase, undergoing oxidation to form cyclic, conjugated eniminium metabolites. documentsdelivered.com In contrast, the corresponding saturated pyrrolidinyl and piperidinyl systems are generally not substrates for this enzyme system. documentsdelivered.com The parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a well-known substrate for MAO-B, which bioactivates it to its toxic metabolites. nih.gov Research into MPTP analogues with various heteroaryl groups at the 4-position of the tetrahydropyridine (B1245486) ring has demonstrated that many of these compounds exhibit good to excellent substrate properties for MAO-B. nih.gov For instance, the 1-methyl-4-(3-methylfuran-2-yl) analogue is a highly active substrate for MAO-B. nih.gov

While direct studies on this compound are limited, the existing data on related structures suggest that the degree of saturation in the piperidine ring is a critical determinant of MAO substrate specificity. The presence of the allyl group may influence its interaction with the enzyme, but it is the tetrahydropyridine ring that is more commonly associated with MAO-B substrate activity. nih.gov Generally, MAO-A and MAO-B exhibit broad substrate selectivity at high concentrations, with compounds like benzylamine (B48309), tyramine, and β-phenylethylamine serving as substrates for both isoforms. nih.gov

The kinetic parameters of the enzymatic biotransformation of piperidine derivatives by MAO-B have been investigated for various analogues. For example, the most active heteroaryl analogue of MPTP, the 1-methyl-4-(3-methylfuran-2-yl) derivative, displays a kcat/Km value greater than 8,500 min⁻¹mM⁻¹. nih.gov In contrast, studies on the N-methylation of 4-phenylpyridine (B135609) by nicotinamide (B372718) N-methyltransferase (NNMT) to produce the neurotoxin 1-methyl-4-phenylpyridinium ion (MPP+) revealed that 4-phenylpyridine is a poor substrate for NNMT, with a kcat of 9.3 × 10⁻⁵ ± 2 x 10⁻⁵s⁻¹ and a kcat/Km of 0.8 ± 0.8 s⁻¹M⁻¹. researchgate.net These findings highlight the significant impact of subtle structural modifications on the kinetic parameters of enzymatic reactions involving piperidine-containing compounds.

| Compound/Derivative | Enzyme | kcat/Km | Reference |

| 1-methyl-4-(3-methylfuran-2-yl)-1,2,3,6-tetrahydropyridine | MAO-B | >8,500 min⁻¹mM⁻¹ | nih.gov |

| 4-phenylpyridine | NNMT | 0.8 ± 0.8 s⁻¹M⁻¹ | researchgate.net |

Receptor Binding and Modulation Studies (In Vitro Receptor Assays)

Derivatives of this compound have been investigated for their ability to interact with and modulate the activity of various receptors, including histamine (B1213489) and opioid receptors.

The piperidine scaffold is a key component in the design of histamine H3 receptor antagonists. nih.gov The H3 receptor is primarily found in the brain and acts as an inhibitory autoreceptor on histaminergic nerve terminals, modulating the release of histamine. wikipedia.org Antagonists of the H3 receptor can have stimulant and nootropic effects. wikipedia.org Novel H3 receptor antagonists have been developed based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. nih.gov The most potent compounds in these series often feature a substituted aniline (B41778) amide attached to the piperidine via a linker. nih.gov While specific data on this compound derivatives as H3 receptor antagonists is not extensively detailed in the provided context, the general importance of the piperidine moiety in this class of compounds is well-established. nih.govnih.gov

Derivatives of this compound have shown significant activity at opioid receptors. For instance, the compound (-)-4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide displays selective binding and full agonist activity at the delta-opioid receptor. nih.gov The addition of a hydroxyl group to a related compound or the replacement of the allyl group with a trans-crotyl group on the piperidine nitrogen has been shown to increase binding affinity and produce full agonist activity at the delta-opioid receptor. nih.gov

Furthermore, research on 4-substituted piperidine and piperazine (B1678402) compounds has aimed to develop balanced affinity mu-opioid receptor (MOR) agonists and delta-opioid receptor (DOR) antagonists. researchgate.net This dual activity profile is of interest for potentially reducing the negative side effects associated with selective MOR agonists. researchgate.net

| Derivative | Receptor | Activity | Reference |

| (-)-4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide | Delta-opioid | Full Agonist | nih.gov |

| Hydroxylated derivative | Delta-opioid | Full Agonist | nih.gov |

| trans-crotyl substituted derivative | Delta-opioid | Full Agonist | nih.gov |

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro)

The piperidine ring is a common structural motif in many compounds with antiproliferative and cytotoxic activities against various cancer cell lines. unipa.itnih.govnih.govmdpi.com

A series of trans-2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines were evaluated for their in vitro antiproliferative activities in human solid tumor cell lines, including ovarian cancer (A2780), non-small cell lung cancer (SW1573), and colon cancer (WiDr). nih.gov The results indicated that the tetrahydropyridine analogs were generally more potent than the piperidine derivatives. nih.gov

Similarly, novel hydroxyl-substituted double Schiff-base 4-piperidone (B1582916) derivatives have demonstrated better cytotoxicity against a panel of human carcinoma cell lines (A549, SGC7901, HePG2, HeLa, K562, THP-1) compared to their cyclohexanone (B45756) counterparts. nih.gov Hybrid compounds incorporating a 4-piperazinyl-quinoline structure have also shown cytotoxicity against human breast cancer cell lines (MDA-MB468 and MCF7) with IC50 values in the micromolar range. mdpi.com

While direct antiproliferative data for this compound is not specified, the consistent findings for various piperidine-containing molecules underscore the potential of this chemical class in the development of new anticancer agents.

| Compound Class | Cancer Cell Lines | Activity | Reference |

| 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines | A2780, SW1573, WiDr | Antiproliferative | nih.gov |

| Hydroxyl-substituted 4-piperidone derivatives | A549, SGC7901, HePG2, HeLa, K562, THP-1 | Cytotoxic | nih.gov |

| 4-piperazinyl-quinoline-isatin hybrids | MDA-MB468, MCF7 | Cytotoxic | mdpi.com |

Inhibition of Cell Proliferation in Specific Cancer Cell Models

Derivatives of the 4-piperidone and 4-piperidinol core structure have demonstrated significant antiproliferative properties across a variety of human cancer cell lines. Research into these compounds, which are often developed as curcumin (B1669340) mimics, has revealed their potential as cytotoxic agents.

Notably, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were evaluated for their anticancer potential. nih.gov Among these, specific derivatives showed efficacy in reducing the growth of several hematological cancer cell lines. nih.gov Another study focused on 4-piperidone-1-carboxamides, which revealed antiproliferative properties at sub-micromolar concentrations against colon (HCT116), breast, and skin (A431) cancer cell lines. nih.govelsevierpure.com For instance, certain compounds exhibited IC₅₀ values ranging from 0.56 to 0.70 µM against the HCT116 cell line. elsevierpure.com

The selectivity of these compounds for carcinoma cells over normal cells is a key area of investigation. Promisingly, the most active antiproliferative piperidone derivatives have shown a favorable safety profile against the RPE1 normal cell line, suggesting a degree of selectivity towards cancerous cells. nih.gov

Table 1: Antiproliferative Activity of Selected 4-Piperidone Derivatives

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Piperidone-1-carboxamides | Colon (HCT116) | 0.56–0.70 µM | nih.govelsevierpure.com |

| 4-Piperidone-1-carboxamides | Skin (A431) | 0.64 µM | nih.gov |

| 1-(2-chloroacyl)piperidin-4-one | Breast (MCF-7) | 1.148 µM | researchgate.net |

| 4-piperazinyl-quinoline-isatin | Breast (MDA-MB468, MCF7) | 10.34–66.78 μM | mdpi.com |

Elucidation of Molecular Mechanisms in Cell-Based Assays (e.g., Topoisomerase Inhibition)

The anticancer effects of 4-piperidinol derivatives are often linked to their interaction with specific molecular targets that regulate cell cycle and survival. A primary mechanism identified is the inhibition of DNA topoisomerases, which are crucial enzymes in DNA replication and transcription. mdpi.com

Several studies have confirmed that certain 4-piperidone derivatives act as potent inhibitors of human DNA topoisomerase IIα (topo IIα). nih.govelsevierpure.com Topoisomerase poisons function by trapping the enzyme on the DNA, which prevents the re-ligation of DNA breaks and ultimately leads to cytotoxicity in rapidly dividing cancer cells. embopress.org For example, pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I and IIα. One particularly active compound inhibited 88.3% of topo IIα enzyme activity, a level comparable to the established anticancer drug etoposide. mdpi.com

Beyond topoisomerase inhibition, other molecular mechanisms have been identified. Certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to increase the mRNA expression of apoptosis-promoting genes, such as p53 and Bax, in hematological cancer cell lines. nih.gov This suggests that these compounds can induce programmed cell death in cancer cells. Furthermore, some piperidone derivatives are believed to exert their cytotoxic effects through the selective thiolation of proteins, a mechanism that distinguishes them from genotoxic agents. researchgate.net

Antimicrobial Activities (In Vitro)

Broad-Spectrum Antibacterial Activity Profiling

Derivatives of the piperidine scaffold have been extensively studied for their antimicrobial properties. In vitro screenings have demonstrated that these compounds possess activity against a range of both Gram-positive and Gram-negative bacteria.

A study on N-methyl-4-piperidone-derived monoketone curcuminoids (MKCs) tested their efficacy against a panel of cariogenic bacteria. mdpi.com While most of the tested compounds had high Minimum Inhibitory Concentration (MIC) values, some derivatives displayed moderate activity against several Streptococcus species and Lactobacillus paracasei, with MICs of 250 and 500 μg/mL. mdpi.com Another study synthesized a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives, which showed good activity when compared against the standard drug ampicillin. biomedpharmajournal.org Similarly, newly synthesized 2,6 disubstituted piperidine-4-one derivatives exhibited promising antibacterial activity at various concentrations. researchgate.net

The compound 4-allylbenzene-1,2-diol, structurally related to derivatives of interest, showed strong antibacterial activity against several plant pathogens from the Xanthomonas genus, with inhibition rates exceeding 97% at a concentration of 1000 µmol/L. nih.gov

Table 2: Antibacterial Activity of Selected Piperidine Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-methyl-4-piperidone MKCs | Streptococcus mitis | 250-500 µg/mL | mdpi.com |

| N-methyl-4-piperidone MKCs | Streptococcus sanguinis | 250-500 µg/mL | mdpi.com |

| N-methyl-4-piperidone MKCs | Lactobacillus paracasei | 250-500 µg/mL | mdpi.com |

| Piperidine Derivatives | Staphylococcus aureus | - | nih.gov |

| Piperidine Derivatives | Bacillus subtilis | - | nih.gov |

| Piperidine Derivatives | Escherichia coli | - | nih.gov |

Antifungal and Antimycobacterial Efficacy

The antifungal potential of piperidin-4-one derivatives has also been a subject of investigation. A comprehensive study evaluated a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone counterparts against several fungal strains, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org The results indicated that all the synthesized compounds possessed some level of antifungal activity against these strains. biomedpharmajournal.org

However, in a separate study focusing on N-methyl-4-piperidone-derived monoketone curcuminoids, none of the fifteen synthesized compounds displayed any significant antifungal activity against Candida albicans or Candida krusei, even at the highest tested concentration of 100 μg/mL. mdpi.com This highlights that specific structural modifications are crucial for antifungal efficacy within this class of compounds.

In the context of antimycobacterial activity, some piperidine derivatives have shown promise. Specifically, certain spiro-heterocycles derived from 1-methyl-4-piperidone (B142233) have demonstrated activity against Mycobacterium tuberculosis.

Other Reported In Vitro Biological Activities of 4-Piperidinol Derivatives

Anti-inflammatory Properties

Derivatives of 4-piperidinol and related structures have demonstrated notable anti-inflammatory properties in various in vitro models. These compounds often act by modulating key pathways involved in the inflammatory response.

One study investigating diarylidene-N-methyl-4-piperidone curcumin analogues found that they could decrease inflammatory responses in activated RAW 264.7 macrophage cells. chemrxiv.org The mechanism involves reducing the expression of inducible nitric oxide synthase (iNOS) and the subsequent secretion of nitric oxide (NO), a key inflammatory mediator. chemrxiv.org Similarly, another investigation showed that certain methyl salicylate (B1505791) derivatives bearing a piperazine moiety could significantly inhibit the release of lipopolysaccharide (LPS)-induced interleukin (IL)-6 and tumor necrosis factor (TNF)-α in a dose-dependent manner in RAW264.7 macrophages. nih.gov The compound was also found to decrease the upregulation of cyclooxygenase (COX)-2, another important enzyme in the inflammatory cascade. nih.gov

The compound 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride was shown to significantly inhibit hyaluronidase-induced increases in capillary permeability, a key process in acute inflammation. nih.gov Further in vitro studies on thiazoline-2-thione derivatives demonstrated their potential to inhibit the denaturation of bovine serum albumin (BSA), which is a recognized indicator of anti-inflammatory activity. mdpi.com

Acetylcholinesterase Inhibition

A comprehensive review of scientific literature and chemical databases reveals a notable absence of research pertaining to the acetylcholinesterase (AChE) inhibitory activity of this compound and its derivatives. As of the latest available information, no in vitro or in silico studies have been published that specifically investigate the potential of this compound or its related structures to interact with and inhibit the acetylcholinesterase enzyme.

Consequently, there is no data available to generate detailed research findings or data tables regarding its efficacy, potency (such as IC₅₀ values), or binding interactions with the active site of acetylcholinesterase. The scientific community has yet to explore this specific chemical entity in the context of Alzheimer's disease research or other conditions where acetylcholinesterase inhibition is a therapeutic strategy.

Future research would be necessary to determine if the structural features of this compound, namely the piperidinol core, the N-methyl group, and the C-4 allyl and hydroxyl substituents, confer any inhibitory activity against acetylcholinesterase. Such studies would involve enzymatic assays to measure the extent of AChE inhibition in vitro, followed by computational docking simulations to elucidate the potential binding modes and molecular interactions within the enzyme's active site. Without such dedicated research, any discussion on this topic would be purely speculative and fall outside the scope of this scientifically accurate article.

Structure Activity Relationship Sar Studies of 4 Allyl 1 Methyl 4 Piperidinol Analogues

Influence of Substituents at the N1 Position on Biological Activity

The substituent at the N1 position of the piperidine (B6355638) ring plays a pivotal role in determining the nature and potency of the biological activity of 4-allyl-4-piperidinol analogues. The size and nature of this substituent can modulate the compound's affinity for its biological target and can be a key determinant of whether the compound acts as an agonist or an antagonist.

In structurally related 4-substituted piperidines, such as the 4-(m-hydroxyphenyl)piperidine series, the N-substituent is a well-established modulator of opioid receptor activity. nih.gov Generally, a small alkyl group like methyl is associated with agonist activity, where the compound activates the receptor. In contrast, replacing the N-methyl group with a slightly larger, unsaturated group like an allyl or a cyclopropylmethyl group often imparts antagonist properties, causing the molecule to block the receptor. acs.org For instance, in the morphinan (B1239233) series of opioids, the N-methyl parent compounds (e.g., morphine, oxymorphone) are agonists, while their N-allyl counterparts (e.g., naloxone, naltrexone) are potent antagonists. mdpi.com

The table below illustrates the influence of the N-substituent on the opioid receptor activity profile in a series of 4-alkyl-4-(m-hydroxyphenyl)-piperidines.

| N-Substituent | 4-Alkyl Group | Predominant Activity |

| Methyl | n-Propyl | Agonist |

| Allyl | n-Propyl | Mixed Agonist/Antagonist |

| Phenethyl | n-Propyl | Agonist |

| Methyl | t-Butyl | Agonist |

| Allyl | t-Butyl | Mixed Agonist/Antagonist |

| Phenethyl | t-Butyl | Agonist |

Data extrapolated from studies on 4-(m-hydroxyphenyl)-piperidines. nih.gov

Impact of Modifications on the Piperidine Ring System (e.g., Methyl Groups, Stereochemistry)

Modifications to the piperidine ring itself, such as the introduction of methyl groups, can have a profound impact on the biological activity of 4-allyl-1-methyl-4-piperidinol analogues. These modifications can alter the molecule's conformation, lipophilicity, and steric profile, thereby influencing how it fits into and interacts with the binding pocket of its target receptor.

The addition of methyl groups to the piperidine ring can increase antagonist potency and receptor selectivity. In studies of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the presence of both the 3- and 4-methyl substituents was found to increase the potency of opioid receptor antagonists compared to analogues lacking these methyl groups. acs.org However, these methyl groups were not strictly required for antagonist activity, as analogues with only a 3-methyl group, or no methyl groups on the ring, still behaved as pure opioid antagonists. acs.org This suggests that while ring methylation can enhance activity, the core piperidine scaffold is the primary determinant of the antagonist profile in that specific chemical series. acs.org

Furthermore, methylation can be used to probe the dimensions of the receptor's binding site. A study on N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives with methyl groups on the piperidine ring showed that the position of the methyl group influenced affinity and selectivity for sigma (σ) receptors. A 4-methyl derivative was found to be the most potent σ1 ligand, while a 3,3-dimethyl derivative was the most selective. nih.gov

Role of the Allyl Group in Modulating Ligand-Target Interactions

The allyl group at the C4 position of the piperidine ring is a key feature that significantly influences the pharmacological profile of this compound. In many classes of bioactive compounds, particularly opioids, the introduction of an allyl group, especially on the nitrogen atom, is a classic strategy for converting an agonist into an antagonist. acs.org While in this specific compound the allyl group is at C4, its presence is still expected to play a crucial role in modulating ligand-target interactions through steric and electronic effects.

The allyl group is a small, unsaturated, and relatively rigid substituent. Its presence can introduce specific steric interactions within the receptor binding pocket that may favor an antagonist conformation of the receptor. It can occupy space that would otherwise be taken by a "trigger" region necessary for receptor activation. In some opioid antagonists like naloxone, the N-allyl group is thought to occupy a specific sub-pocket in the receptor, which prevents the conformational changes required for agonism. nih.gov

In the case of 4-allyl-4-piperidinol analogues, the C4-allyl group, in conjunction with the C4-hydroxyl group, defines the substitution pattern at a critical position. SAR studies on related 4-alkyl-4-(m-hydroxyphenyl)piperidines have shown that increasing the bulk of the 4-alkyl substituent (from hydrogen to t-butyl) can modulate receptor affinity and efficacy. nih.gov The allyl group, with its specific size and shape, would be expected to have a distinct effect compared to simple alkyl groups. For instance, replacing a 4-methyl group with a larger 4-propyl group in one series of piperidine-based opioids led to a shift from pure antagonism to mixed agonist-antagonist properties. acs.org This highlights the sensitivity of the receptor to the size and nature of the substituent at the 4-position.

Importance of the Hydroxyl Group for Pharmacological Potency and Selectivity

Hydrogen bonds are highly directional and play a key role in molecular recognition. The oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. The ability to form these specific interactions can anchor the ligand in a particular orientation within the binding pocket, which is often a prerequisite for high-affinity binding and subsequent biological effect. The loss or masking of this hydroxyl group, for example, through etherification, typically leads to a significant decrease or complete loss of activity, underscoring its importance.

In the context of opioid receptors, the interaction with a specific histidine residue in the binding pocket is often considered crucial for the binding of many ligands. The hydroxyl group of a ligand can form a hydrogen bond with this residue, contributing to the stability of the ligand-receptor complex.

Furthermore, the presence of a hydroxyl group influences the physicochemical properties of the molecule, such as its solubility and lipophilicity. While increased polarity can sometimes hinder passage across the blood-brain barrier, it is often essential for receptor interaction. In drug design, a tertiary alcohol, such as that in this compound, can also offer improved metabolic stability compared to primary or secondary alcohols, as it cannot be easily oxidized to a ketone or aldehyde.

Stereochemical Requirements for Optimal Biological Function

Stereochemistry is a critical determinant of the biological activity of chiral molecules like this compound, as biological receptors are themselves chiral environments. The C4 position, being substituted with four different groups (the piperidine ring carbons C3 and C5, the allyl group, and the hydroxyl group), is a stereocenter. This means that the compound can exist as two enantiomers, (R)-4-Allyl-1-methyl-4-piperidinol and (S)-4-Allyl-1-methyl-4-piperidinol.

It is well-established in pharmacology that different enantiomers of a drug can have vastly different potencies, efficacies, and even different types of activity. One enantiomer (the eutomer) may fit perfectly into the receptor binding site and elicit a strong response, while the other enantiomer (the distomer) may bind with much lower affinity or not at all. In some cases, the distomer may even have undesirable side effects or interact with different receptors.

For opioid ligands, stereoselectivity is a hallmark feature. The naturally occurring (-)-morphine is a potent analgesic, whereas its unnatural enantiomer, (+)-morphine, is devoid of analgesic activity. This high degree of stereospecificity arises from the precise three-dimensional arrangement of pharmacophoric elements required for optimal interaction with the opioid receptor.

For this compound analogues, the spatial orientation of the allyl and hydroxyl groups at C4 will be critical. One enantiomer will present these groups in a specific three-dimensional arrangement that is complementary to the receptor's binding site, allowing for optimal interactions (e.g., hydrogen bonding from the hydroxyl group and specific hydrophobic/steric interactions from the allyl group). The other enantiomer will present these groups in a mirror-image orientation that is likely to be a poor fit, leading to weaker binding and lower biological activity. Therefore, the synthesis and pharmacological evaluation of individual enantiomers are essential to fully understand the SAR and to identify the more active and selective stereoisomer for potential therapeutic development.

Analytical Method Development for Research Applications of 4 Allyl 1 Methyl 4 Piperidinol

Development of Chromatographic Techniques for Purity and Quantitative Analysis (e.g., GC, HPLC)

Chromatographic techniques are indispensable for the separation and quantification of 4-Allyl-1-methyl-4-piperidinol from reaction mixtures, synthetic intermediates, and biological matrices. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability.

Gas Chromatography (GC): Given the tertiary alcohol and amine functionalities, this compound may exhibit sufficient volatility for GC analysis, particularly when coupled with a mass spectrometry (MS) detector for sensitive and specific detection. A typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase.

Column: A common choice would be a fused silica (B1680970) capillary column coated with a phenyl-polysiloxane stationary phase (e.g., 5% phenyl-methylpolysiloxane), which provides good selectivity for a range of analytes.

Injector and Detector Temperatures: The injector temperature would be optimized to ensure complete volatilization without thermal degradation, while the detector temperature would be maintained high enough to prevent condensation.

Oven Temperature Program: A temperature gradient would be employed to ensure adequate separation from impurities and starting materials.

Challenges in GC analysis may arise from the polar nature of the hydroxyl group, which can lead to peak tailing. Derivatization can be employed to mitigate this issue (see section 8.4).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of polar, non-volatile, or thermally labile compounds, making it well-suited for this compound. Reversed-phase HPLC would be the most common approach.

Stationary Phase: A C18 or C8 column would be appropriate, providing hydrophobic interactions for retention.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. The pH of the aqueous phase would be controlled to ensure the consistent ionization state of the tertiary amine.

Detection: A UV detector could be used if the molecule possesses a suitable chromophore, although the piperidinol structure itself has limited UV absorbance. More universal detectors like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) would offer greater sensitivity and specificity. A simple, sensitive, and accurate reversed-phase HPLC method can be established for the determination of piperidine-containing compounds. nih.gov

| Parameter | GC-MS | RP-HPLC-UV |

|---|---|---|

| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) | 150 mm x 4.6 mm, 5 µm particle size (e.g., C18) |

| Mobile Phase/Carrier Gas | Helium at 1 mL/min | Acetonitrile:0.1% Formic Acid in Water (Gradient) |

| Temperature Program/Flow Rate | 100°C (1 min), then 15°C/min to 280°C (5 min) | 1.0 mL/min |

| Detector | Mass Spectrometer (EI) | UV at 210 nm |

| Hypothetical Retention Time | ~10.5 min | ~4.2 min |

Validation of Analytical Methods for Accuracy, Precision, and Robustness in Research Settings

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. pharmaerudition.org For research applications, key validation parameters include specificity, linearity, accuracy, precision, and robustness.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically evaluated by analyzing blank samples and spiked samples.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. wjarr.com This is determined by analyzing a series of standards over a defined concentration range.

Accuracy: The closeness of the test results obtained by the method to the true value. wjarr.com It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) or through recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.com It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Within-laboratory variations, such as different days, different analysts, or different equipment.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For an HPLC method, this could include variations in mobile phase composition, pH, column temperature, and flow rate.

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (R²) | ≥ 0.995 | 0.9992 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |

| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |

Spectroscopic Methods for High-Throughput Screening and Quantification in Research

Spectroscopic methods can offer rapid analysis, making them suitable for high-throughput screening (HTS) applications in research.

UV-Visible Spectrophotometry: While the core structure of this compound lacks a strong chromophore, a colorimetric reaction could be developed for its quantification. For instance, a reaction that produces a colored product in the presence of the allyl group or the tertiary alcohol could be adapted for a microplate-based assay. A spectrophotometric method has been developed for the determination of allyl alcohol using aryl aldehydes as reagents, which form a colored product with maximum absorbance at 555 nm. uw.edu.pl

Fluorescence Spectroscopy: If the compound is fluorescent or can be derivatized with a fluorescent tag, fluorescence spectroscopy can provide high sensitivity for quantification.

Mass Spectrometry (MS): For HTS, flow injection analysis coupled with mass spectrometry (FIA-MS) can be a powerful tool for rapid quantification without the need for chromatographic separation. This approach is particularly useful for screening large numbers of samples for the presence and approximate quantity of the target compound.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification of a compound to produce a new compound with properties that are more suitable for a given analytical method. colostate.edu For this compound, derivatization can be employed to:

Improve GC Performance: The polar hydroxyl group can be converted to a less polar silyl (B83357) ether through reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This increases volatility and reduces peak tailing, leading to improved chromatographic resolution and sensitivity. colostate.edu Acylation of the hydroxyl group to form an ester is another common strategy. libretexts.org

Enhance HPLC Detection: For HPLC with UV or fluorescence detection, the compound can be derivatized with a reagent that introduces a chromophore or fluorophore. For example, derivatization of the piperidine (B6355638) nitrogen after demethylation or reaction with a suitable reagent could be explored. Pre-column derivatization with reagents like 4-toluenesulfonyl chloride has been used for the HPLC analysis of piperidine. nih.gov

Improve Mass Spectrometric Ionization: Derivatization can also be used to improve the ionization efficiency of the analyte in the mass spectrometer, leading to lower detection limits.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with no interfering byproducts.

| Technique | Functional Group Targeted | Derivatization Reaction | Common Reagent | Benefit |

|---|---|---|---|---|

| GC | Hydroxyl | Silylation | BSTFA, TMCS | Increased volatility, reduced peak tailing |

| GC | Hydroxyl | Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Increased volatility, enhanced detection by ECD |

| HPLC | Tertiary Amine (potentially after demethylation) | Dansylation | Dansyl chloride | UV and fluorescence detection |

4 Allyl 1 Methyl 4 Piperidinol As a Key Chemical Building Block and Synthetic Precursor

Precursor to Complex Alkaloid Structures and Nitrogen-Containing Heterocycles

The piperidine (B6355638) motif is a core structural feature in a vast number of alkaloids and other nitrogen-containing heterocycles with significant biological activity. nih.gov 4-Allyl-1-methyl-4-piperidinol serves as a valuable starting material for the synthesis of such complex structures. The allyl group, in particular, offers a reactive handle for various synthetic manipulations to construct intricate molecular architectures.

The chemical reactivity of the allyl group can be exploited in several ways to build fused or spirocyclic ring systems characteristic of many alkaloids. For instance, oxidative cleavage of the allyl double bond can yield an aldehyde or carboxylic acid, which can then participate in intramolecular cyclization reactions to form new heterocyclic rings. Furthermore, the double bond can undergo various addition reactions, allowing for the introduction of new functional groups that can be used for subsequent ring-forming steps.

Derivatives of 4-hydroxy-piperidine are recognized as important intermediates for the synthesis of pharmacologically active substances, including analgesics with morphine-like activity. google.com The synthesis of such compounds often involves the construction of complex, multi-ring systems where the piperidine unit is a central component.

Building Block for Diverse Medicinal Chemistry Scaffolds

The 4-hydroxypiperidine (B117109) core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of therapeutic applications. researchgate.netnih.gov this compound provides a platform for the development of novel drug candidates by offering multiple points for diversification. The tertiary hydroxyl group and the allyl group can be independently or concertedly modified to generate libraries of compounds for structure-activity relationship (SAR) studies.

For example, the hydroxyl group can be esterified or etherified to introduce various substituents, while the allyl group can be transformed through reactions such as hydroboration-oxidation, epoxidation, or metathesis to introduce further diversity. This allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Compounds containing a substituted 4-piperidinol core have been identified as potent antagonists of the human H3 receptor, highlighting the therapeutic potential of this scaffold.

A variety of 4-hydroxypiperidine derivatives have been synthesized and evaluated for their analgesic properties. researchgate.netnih.gov The ability to introduce a wide range of substituents at different positions of the piperidine ring is crucial for optimizing the biological activity of these compounds.

Below is a table summarizing the types of modifications possible on the this compound scaffold and their potential impact on medicinal chemistry applications.

| Functional Group | Possible Modifications | Potential Medicinal Chemistry Applications |

| Tertiary Hydroxyl | Esterification, Etherification, Acylation | Modulation of solubility, metabolic stability, and receptor binding |

| Allyl Group | Oxidation, Reduction, Epoxidation, Metathesis, Halogenation | Introduction of new functional groups for further derivatization, altering steric and electronic properties |

| Piperidine Nitrogen | Quarternization, N-oxide formation | Modification of basicity, introduction of charged groups |

Intermediate in the Synthesis of Research Probes, Ligands, and Reference Compounds

The development of selective ligands and probes is essential for studying the function of biological targets such as receptors and enzymes. The 4-hydroxypiperidine scaffold has been utilized in the synthesis of such research tools. scientificlabs.co.uk this compound can serve as a versatile intermediate for creating novel ligands and probes due to the synthetic accessibility of its functional groups.

The allyl group can be functionalized with reporter groups such as fluorescent dyes, biotin, or radioactive isotopes to create probes for use in various biological assays. Additionally, the allyl group can be used as a point of attachment to a solid support for use in affinity chromatography or as a handle for click chemistry reactions to conjugate the molecule to other entities.

The ability to systematically modify the structure of this compound allows for the generation of a series of related compounds that can be used to probe the binding requirements of a particular biological target. This information is invaluable for the design of more potent and selective therapeutic agents.

Potential Applications in Advanced Materials Science Research (e.g., Polymer Chemistry)

The presence of a reactive allyl group in this compound opens up possibilities for its use in materials science, particularly in the field of polymer chemistry. Allyl-functionalized polymers are a class of materials with a wide range of applications in the biomedical field, including drug delivery and tissue engineering. nih.govabo.fi

This compound could potentially be used as a monomer in polymerization reactions. The allyl group can participate in free-radical polymerization or be incorporated into polymers via other methods such as ring-opening metathesis polymerization (ROMP) after appropriate modification. The resulting polymers would feature pendant piperidinol moieties, which could impart unique properties to the material, such as hydrophilicity, basicity, and the potential for further functionalization.

Alternatively, this compound could be used as a modifying agent to introduce the piperidinol functionality onto existing polymers. The allyl group can be grafted onto polymer backbones through various chemical reactions, thereby altering the surface properties or bulk characteristics of the material. The hydroxyl group and the tertiary amine of the piperidine ring could also serve as sites for further chemical modifications, allowing for the creation of functional materials with tailored properties.

The table below outlines potential applications of this compound in polymer chemistry.

| Role in Polymer Chemistry | Polymerization/Modification Method | Potential Properties of the Resulting Polymer |

| Monomer | Free-radical polymerization, ROMP | Pendant piperidinol groups, hydrophilicity, basicity |

| Modifying Agent | Grafting onto existing polymers | Modified surface properties, introduction of functional handles |

| Cross-linking Agent | Thiol-ene reactions | Formation of polymer networks with specific properties |

Future Research Directions and Unexplored Avenues for 4 Allyl 1 Methyl 4 Piperidinol

Sustainable and Eco-Friendly Synthetic Methodologies for 4-Allyl-1-methyl-4-piperidinol

Traditional synthetic routes to piperidinols often involve harsh reaction conditions, hazardous solvents, and multi-step processes that generate significant waste. Future research must prioritize the development of green and sustainable methods for the synthesis of this compound. This aligns with the growing demand for environmentally responsible chemical manufacturing. ijpsjournal.comnih.gov

Key research avenues include:

Catalyst-Free and Solvent-Free Reactions: Exploring mechanochemical methods, such as ball milling or microwave-assisted synthesis without solvents, could drastically reduce the environmental footprint of the synthesis. nih.govrsc.org

Aqueous Synthesis: Utilizing water as a solvent for the allylation of 1-methyl-4-piperidone (B142233) would be a significant step towards a greener process. Research into phase-transfer catalysts or surfactant-mediated reactions could facilitate this approach. bath.ac.uk

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the key synthetic steps could offer high selectivity and mild reaction conditions, minimizing byproducts and energy consumption.

Renewable Feedstocks: Investigating the synthesis of the piperidine (B6355638) core from renewable bio-based starting materials instead of petroleum-derived precursors would contribute to a more sustainable lifecycle for this class of compounds.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Synthesis | Potential Green Synthesis |

|---|---|---|

| Solvents | Volatile organic compounds (e.g., THF, ether) | Water, ionic liquids, supercritical fluids, or solvent-free |

| Catalysts | Stoichiometric organometallic reagents (e.g., Grignard) | Recyclable catalysts, biocatalysts, phase-transfer catalysts |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, ultrasound, mechanochemistry |

| Atom Economy | Often lower due to protecting groups and byproducts | Higher, through catalytic cycles and reduced waste |

| Environmental Impact | Generation of hazardous waste | Minimized waste, use of non-toxic materials nih.gov |

Exploration of Novel Biological Targets and Mechanisms (In Vitro/In Silico)

Piperidine derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, anti-Alzheimer's, and analgesic effects. ijnrd.orgresearchgate.net However, the specific biological profile of this compound remains largely unexplored. A systematic investigation into its potential therapeutic applications is a critical future direction.

In Vitro Screening: High-throughput screening of this compound and its derivatives against a diverse panel of biological targets (e.g., enzymes, receptors, ion channels) could rapidly identify potential areas of bioactivity. For instance, given the prevalence of the piperidine scaffold in central nervous system (CNS) active drugs, initial screens could focus on neurological targets.

In Silico Approaches: Computational methods can guide and accelerate the discovery process. nih.gov

Molecular Docking: Docking studies can predict the binding affinity and orientation of this compound against the 3D structures of known protein targets, such as cholinesterases, opioid receptors, or kinases. researchgate.net

Pharmacophore Modeling: Based on the structures of known active piperidine-containing drugs, pharmacophore models can be developed to assess the potential of this compound to interact with specific biological targets.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, helping to prioritize it for further experimental testing and identify potential liabilities early in the research process. nih.govresearchgate.net

Advanced Stereochemical Control and Regioselectivity in Synthetic Routes

The synthesis of this compound via the addition of an allyl nucleophile to 1-methyl-4-piperidone creates a chiral center at the C4 position. The resulting product is a racemic mixture of two enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities and metabolic profiles. researchgate.net

Future synthetic research should focus on methods to control the stereochemical outcome of the reaction:

Asymmetric Synthesis: The use of chiral catalysts or chiral auxiliaries during the allylation step could enable the selective synthesis of one enantiomer over the other. researchgate.net This would provide access to enantiomerically pure samples of (R)- and (S)-4-Allyl-1-methyl-4-piperidinol for biological evaluation.

Substrate-Controlled Synthesis: Modifying the piperidone ring with a chiral auxiliary could direct the incoming allyl group to a specific face of the molecule, thereby controlling the stereochemistry at the C4 position.

Regioselectivity: While allylation of 1-methyl-4-piperidone is straightforward, exploring reactions with more complex or substituted allylating agents requires precise control over regioselectivity to avoid the formation of undesired isomers. beilstein-journals.orgdocumentsdelivered.com Research into catalyst systems that can dictate the point of attachment on the allyl group would be highly valuable.

Integration of this compound into Complex Chemical Systems

This compound is not just a potential bioactive molecule in its own right; it is also a valuable synthetic intermediate or building block. The hydroxyl and allyl functional groups serve as handles for further chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. science.gov

Future research should explore:

Functional Group Transformations: The allyl group can undergo a wide variety of reactions, including oxidation, reduction, epoxidation, dihydroxylation, and metathesis. These transformations can generate a library of diverse derivatives from a single starting material.

Scaffold for Combinatorial Chemistry: The piperidinol core can be used as a scaffold to which various chemical moieties are attached. The hydroxyl group can be esterified or etherified, and the allyl group can be functionalized, creating large libraries of compounds for biological screening. rsc.org